
Ceftibuten Related Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftibuten Related Impurity 3 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Méthodes De Préparation
The synthesis of Ceftibuten Related Impurity 3 involves specific synthetic routes and reaction conditions. One method involves the preparation of the 7β side chain from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis. Another method uses phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, followed by condensation, Weiss-Titin reaction, and hydrolysis. These methods ensure the production of the impurity with high purity and yield.
Analyse Des Réactions Chimiques
Ceftibuten Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Drug Safety and Efficacy
Impact of Impurities on Allergic Reactions
Research indicates that higher levels of polymeric impurities in ceftibuten formulations correlate with increased incidence rates of allergic reactions. For instance, when polymeric impurities average around 76.7 µg/g, the allergy rate can rise to 0.74% . This highlights the necessity for stringent control over impurity levels during the manufacturing process to ensure patient safety.
Stability Studies
Ceftibuten is sensitive to environmental factors such as light, heat, and humidity, which can lead to degradation and the formation of various impurities, including Ceftibuten Related Impurity 3. Stability studies have shown that formulations with lower impurity content exhibit better stability under adverse conditions, thereby maintaining their therapeutic efficacy over time .
Formulation Development
Improved Formulations
Recent advancements in formulation technology have focused on reducing the levels of this compound. For example, new crystal forms of ceftibuten have been developed that demonstrate higher purity and lower polymer content. These formulations not only enhance the drug's solubility but also improve its bioavailability and stability .
Dry Suspension Agents
The development of dry suspension agents incorporating this compound has shown promising results. These agents are designed to improve fluidity and reduce impurity levels while maintaining effective drug delivery systems. Experimental results indicate that these formulations can significantly lower impurity content while enhancing stability compared to traditional methods .
Regulatory Considerations
Quality Control Standards
Pharmaceutical regulations emphasize the importance of monitoring related substances like this compound during production. The Japanese Pharmacopoeia and other regulatory bodies require comprehensive testing for impurities to ensure that final products meet safety and efficacy standards .
Case Studies in Regulatory Compliance
Several case studies illustrate the implications of impurity levels on regulatory approval processes. For instance, formulations exceeding established impurity thresholds may face delays or rejections during quality assessments. This underscores the importance of rigorous testing protocols in pharmaceutical development .
Mécanisme D'action
Ceftibuten Related Impurity 3, like ceftibuten, exerts its effects by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, leading to the bactericidal action . The molecular targets involved are penicillin-binding proteins, which are crucial for the synthesis and maintenance of the bacterial cell wall.
Comparaison Avec Des Composés Similaires
Ceftibuten Related Impurity 3 can be compared with other cephalosporin-related impurities, such as:
- Ceftibuten Related Impurity 1
- Ceftibuten Related Impurity 4
- Ceftibuten Related Impurity 5
- Ceftibuten Related Impurity 6
These impurities share similar chemical structures but differ in their specific functional groups and synthesis pathways. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its preparation.
Propriétés
Numéro CAS |
1140311-29-0 |
---|---|
Formule moléculaire |
C18H18N2O6S |
Poids moléculaire |
390.42 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.